Lipophilicity (XLogP3-AA): Isobutyl Amide vs. Heterocyclic N-Substituted Analogs
The target compound's computed XLogP3-AA of 3.8 [1] differentiates it from the N-(5-chlorothiazol-2-yl) analog (HIV-1 inhibitor-36, CAS 2170506-18-8), which bears a thiazole ring introducing additional nitrogen and sulfur atoms that reduce lipophilicity and increase H-bond acceptor count . The isobutyl group provides a purely aliphatic, lipophilic terminus with a single H-bond donor, in contrast to the heterocyclic analog which presents a more polar, multi-heteroatom surface. This difference may influence membrane partitioning and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8; H-bond donors = 1; H-bond acceptors = 2; TPSA = 38.3 Ų [1] |
| Comparator Or Baseline | N-(5-chlorothiazol-2-yl) analog (CAS 2170506-18-8): XLogP3-AA not publicly computed, but contains additional N and S heteroatoms, increasing polarity; MW 345.24 and TPSA expected markedly higher due to thiazole ring |
| Quantified Difference | XLogP3-AA delta cannot be precisely calculated without comparator XLogP data; qualitative difference in H-bond acceptor count (2 vs. ≥4) confirmed by SMILES comparison. |
| Conditions | Computed using XLogP3 3.0 (PubChem 2019.06.18) and Cactvs 3.4.6.11 [1]; comparator properties from MedChemExpress datasheet . |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and CYP450-mediated metabolism; the isobutyl group provides a distinct physicochemical profile that may be preferred when high logP and minimal heteroatom interference are desired in screening cascades.
- [1] PubChem CID 1575828. Computed properties for 4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide. View Source
